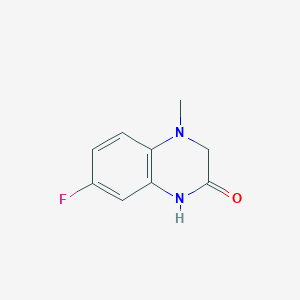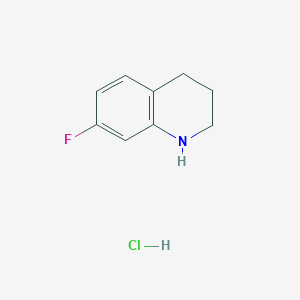
7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride
Descripción general
Descripción
7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound . It is a derivative of tetrahydroquinoline, a class of compounds that have been studied for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride can be represented by the InChI code 1S/C9H10FN.ClH/c10-9-2-1-7-3-4-11-6-8 (7)5-9;/h1-2,5,11H,3-4,6H2;1H . This indicates the presence of a fluorine atom at the 7th position of the tetrahydroquinoline ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride include a molecular weight of 229.72 and a solid form . The compound is stored at room temperature .
Aplicaciones Científicas De Investigación
-
Synthesis of Fluorinated Quinolines
- Field : Organic Chemistry
- Application Summary : Fluorinated quinolines, including 7-Fluoro-1,2,3,4-tetrahydroquinoline, are synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations .
- Methods : The synthesis of these compounds often involves complex chemical reactions, such as the Knoevenagel condensation of ethyl cyanoacetate .
- Results : The synthesis methods have been successful in producing fluorinated quinolines with unique properties .
-
Anti-Tumor Activity of Fluorinated Quinolines
- Field : Medicinal Chemistry
- Application Summary : Certain fluorinated quinolines have shown promising anti-tumor activity in preliminary bioassays .
- Methods : These compounds are typically tested in cell-based assays to evaluate their potential as cancer therapy agents .
- Results : Some compounds, such as I1, I10, and II1, exhibited better anti-tumor activity than other compounds and gefitinib against A549 cells .
-
Fungicidal Activity
- Field : Agricultural Chemistry
- Application Summary : 1,2,3,4-Tetrahydroquinoline is used in the synthesis of N-substituted benzoyl-1,2,3,4-tetrahydroquinolyl-1-carboxamides, which display fungicidal activity .
- Methods : The synthesis of these compounds involves complex chemical reactions .
- Results : These compounds have shown promising fungicidal activity in preliminary bioassays .
-
Crop Protection Agents
- Field : Agrochemicals
- Application Summary : Fluorinated 1,2,3,4-tetrahydroquinolines, such as 8-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride, are used in the development of advanced crop protection agents .
- Methods : These compounds are typically tested in field trials to evaluate their potential as crop protection agents .
- Results : These compounds have shown promising results in protecting crops from pests .
-
Flavors and Fragrances
- Field : Food and Cosmetic Chemistry
- Application Summary : 1,2,3,4-Tetrahydroquinoline is used in the formulation of flavors and fragrances .
- Methods : These compounds are typically synthesized and then added to food or cosmetic products to enhance their sensory properties .
- Results : These compounds have been successful in enhancing the flavors and fragrances of various products .
- Domino Reactions in Drug Synthesis
- Field : Pharmaceutical Chemistry
- Application Summary : Domino reactions, also known as tandem or cascade reactions, have emerged as a highly effective strategy for the synthesis of bioactive natural products and pharmaceutical agents . These methods enable chemists to perform complex synthetic conversions with high efficiency using simple starting materials, often via a biomimetic pathway . Thus, domino reactions contribute immensely to synthetic drug design strategies, enhance aesthetic approaches in total synthesis, and improve yields in large-scale synthesis .
- Methods : These methods include reduction or oxidation followed by cyclization; S N Ar-terminated sequences; acid-catalyzed ring closures or rearrangements; high temperature cyclizations and metal-promoted processes .
- Results : These methods have been successful in synthesizing tetrahydroquinolines, 2,3-dihydro-4 (1 H )-quinolinones and 4 (1 H )-quinolinones .
Safety And Hazards
The compound is classified as a skin irritant and an eye irritant . It may cause respiratory irritation and is harmful if swallowed, in contact with skin, or if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-4-3-7-2-1-5-11-9(7)6-8;/h3-4,6,11H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYILBIVIWNOLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1,2,3,4-tetrahydroquinoline hydrochloride | |
CAS RN |
1224640-26-9 | |
| Record name | 7-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



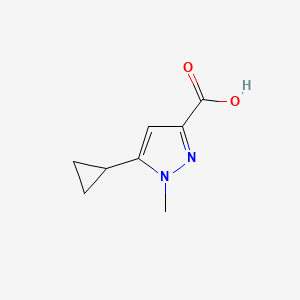
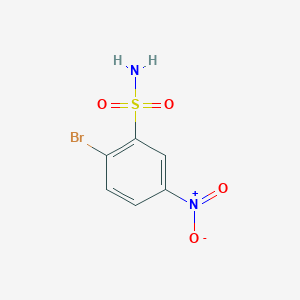
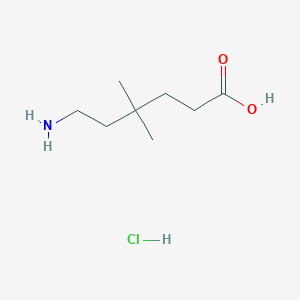
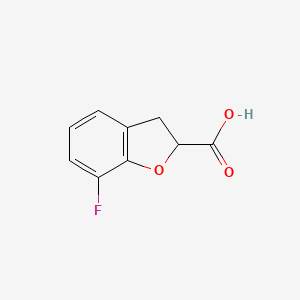
amine](/img/structure/B1526112.png)
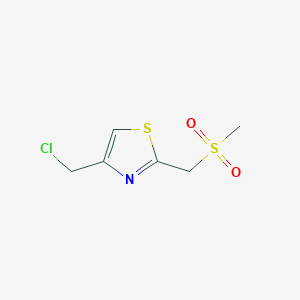
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1526114.png)
amino}acetic acid](/img/structure/B1526115.png)
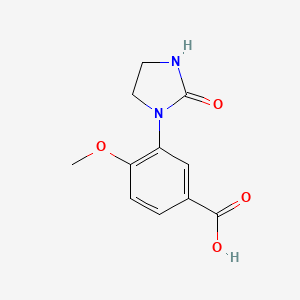
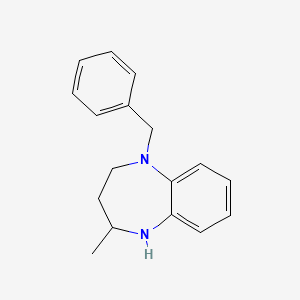
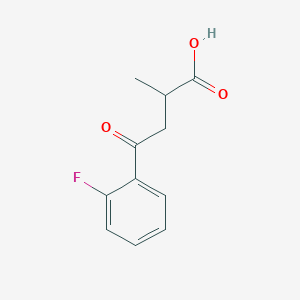
![1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1526124.png)
![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B1526127.png)
